molecular formula C17H25N3O7S B2824431 N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide CAS No. 872862-92-5

N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide

Cat. No.: B2824431
CAS No.: 872862-92-5
M. Wt: 415.46
InChI Key: CHIGSCQKZNPHJG-UHFFFAOYSA-N
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Description

N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of methoxyethyl and methoxyphenyl groups, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxyethylamine with oxalyl chloride to form an oxalamide intermediate. This intermediate is then reacted with 3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amine derivatives .

Scientific Research Applications

N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets. The methoxy and sulfonyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways depending on its binding affinity and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methoxyethyl)-N2-((3-(4-methoxyphenyl)-1,3-oxazinan-2-yl)methyl)oxalamide
  • N1-(2-methoxyethyl)-N2-((3-(4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)ethyl)oxalamide

Uniqueness

N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .

Biological Activity

N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a synthetic compound with potential biological activity, particularly in the field of cancer research. Its unique structure, featuring an oxazinan moiety and methoxybenzenesulfonyl substituent, suggests that it may interact with specific biological targets, particularly in the context of tubulin inhibition and cancer cell proliferation.

  • Molecular Formula : C22H27N3O7S
  • Molecular Weight : 477.5 g/mol
  • CAS Number : 872880-84-7

This compound's structural components include an oxazinan ring and a sulfonamide group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to bind to tubulin, disrupting microtubule dynamics. This disruption can lead to cell cycle arrest, particularly at the G2/M phase, which is crucial for cancer therapy. The sulfonyl and methoxy groups enhance the compound's binding affinity to tubulin, potentially increasing its efficacy against resistant cancer cell lines.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. The findings indicate significant antiproliferative activity:

Cell Line IC50 (μM) Effect
A2780 (Ovarian)4.47 - 52.8Induces G2/M phase arrest
MCF-7 (Breast)10 - 30Cytotoxic effects observed
A2780/RCIS15 - 40Resistance overcome
MCF-7/MX20 - 50Enhanced apoptosis

The most potent compounds demonstrated IC50 values comparable to established antitubulin agents, indicating their potential as therapeutic candidates .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and tubulin. The results suggest that this compound fits well into the colchicine-binding site of tubulin, which is crucial for inhibiting tubulin polymerization:

  • Binding Affinity : High affinity for colchicine site
  • Interaction Types : Hydrogen bonds and hydrophobic interactions with key amino acids in tubulin .

Case Studies

  • In Vitro Efficacy Against Resistant Cell Lines
    A study highlighted the effectiveness of this compound against cisplatin-resistant ovarian cancer cells (A2780/RCIS). The compound not only inhibited cell growth but also induced apoptosis, showcasing its potential to overcome drug resistance .
  • Flow Cytometry Analysis
    Flow cytometric analysis revealed that treatment with this compound resulted in significant cell cycle arrest at the G2/M phase across multiple cancer cell lines. This is a critical finding as it suggests a mechanism by which the compound exerts its cytotoxic effects .

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O7S/c1-25-11-8-18-16(21)17(22)19-12-15-20(9-3-10-27-15)28(23,24)14-6-4-13(26-2)5-7-14/h4-7,15H,3,8-12H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIGSCQKZNPHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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